molecular formula C20H18BrClN2O B11997995 2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]

2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]

Cat. No.: B11997995
M. Wt: 417.7 g/mol
InChI Key: JOGJKGYXJNOUMK-UHFFFAOYSA-N
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Description

2-Bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane] is a structurally complex spirocyclic compound characterized by a fused benzoxazine-pyrazolino core and a cyclopentane ring system. The bromine atom at position 2 and the 4-chlorophenyl group at position 9 are critical substituents influencing its electronic and steric properties. This compound’s spiro architecture imposes conformational rigidity, which may enhance binding specificity in biological or material applications.

Properties

Molecular Formula

C20H18BrClN2O

Molecular Weight

417.7 g/mol

IUPAC Name

9-bromo-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C20H18BrClN2O/c21-14-5-8-19-16(11-14)18-12-17(13-3-6-15(22)7-4-13)23-24(18)20(25-19)9-1-2-10-20/h3-8,11,18H,1-2,9-10,12H2

InChI Key

JOGJKGYXJNOUMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1’-cyclopentane] is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Features (NMR/IR) Reference
2-Bromo-9-(4-chlorophenyl)spiro[...] (Target) Br (C2), 4-ClPh (C9) ~443.7* Not reported in evidence
9′-Chloro-2′-(4-methylphenyl)spiro[...] () Cl (C9'), 4-MePh (C2') ~368.9 Not reported; likely similar spiro scaffold
5'-Bromo-2-(4-bromophenyl)-9-chloro-spiro[...]-indolin-2'-one () 2×Br (C5', C4-Ph), Cl (C9), indolinone ~631.5 Complex MS/IR due to multiple halogens
Spiro[cyclopentane-1,5'-pyrazolo[...]]-7'-methoxy () 4-ClPh (C2'), OMe (C7') 368.9 NMR: δ 7.26–7.59 (aromatic), IR: ν 1644 cm⁻¹
9-Bromo-2-(4-bromophenyl)-dimethylcyclohexen[...] () 2×Br (C9, C4-Ph), cyclohexenol ~579.3 MS: m/z 433/342 (M+/M+2)

*Calculated based on formula C₂₀H₁₇BrClN₂O.

Key Observations:

’s dual bromine substituents and cyclohexenol moiety suggest higher lipophilicity compared to the target compound’s cyclopentane and chlorophenyl groups .

Spiro Scaffold Modifications :

  • replaces bromine with chlorine and substitutes a methylphenyl group, reducing steric bulk and altering electronic properties .
  • introduces a methoxy group, which could improve solubility but reduce metabolic stability compared to halogenated analogs .

Spectral Data :

  • IR peaks near 1644 cm⁻¹ () and MS fragments at m/z 433/342 () are characteristic of carbonyl groups and bromine isotope patterns, respectively . The target compound’s spectral profile would likely show similar features.

Notes

  • Structural Uniqueness : The target compound’s combination of bromine, chlorophenyl, and spiro architecture distinguishes it from analogs in –6.
  • Data Gaps : Direct experimental data (e.g., XRD, biological assays) are absent in the provided evidence, necessitating further study.

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